molecular formula C9H10N2OS B2784864 6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-81-6

6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2784864
CAS No.: 439692-81-6
M. Wt: 194.25
InChI Key: YJYCTLYZGLNSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 439692-81-6) is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol [ ][ ]. It is a member of the thienopyrimidinone family, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its role as a bioisostere of quinazolines and natural nucleobases [ ]. This scaffold demonstrates significant promise in anticancer research. Specifically, novel analogs of thieno[2,3-d]pyrimidin-4(3H)-one have shown potent in vitro activity against a range of cancer cell lines, including non-small cell lung cancer (A549 and PC-9), breast cancer (MCF-7), and prostate cancer (PC-3) cells [ ]. One closely related compound exhibited a strong anti-proliferative effect against A549 lung cancer cells with an IC50 value of 0.94 µM, while showing no toxicity to normal human liver cells, highlighting its potential selectivity [ ]. The mechanism of action for these compounds is supported by cell clone formation assays, Hoechst staining, and the evaluation of apoptosis-related proteins [ ]. Beyond oncology, research indicates that thieno[2,3-d]pyrimidin-4(3H)-one derivatives possess antimycobacterial properties, making them a novel scaffold of interest for tackling tuberculosis, including strains resistant to current treatments [ ]. Furthermore, this core structure has been investigated in virology, with related compounds acting as allosteric inhibitors of HIV-1 integrase, a key viral enzyme, suggesting a potential application in antiviral drug discovery [ ]. The product is supplied for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-3-6-4-7-8(12)10-5-11-9(7)13-6/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCTLYZGLNSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Propylthieno 2,3 D Pyrimidin 4 3h One and Its Structural Analogues

Retrosynthetic Analysis of the 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that dissects the fused bicyclic system into simpler, readily available starting materials. The primary disconnection breaks the pyrimidine (B1678525) ring, identifying a key intermediate: a 2-aminothiophene derivative.

This disconnection reveals that the pyrimidine ring can be constructed from a 2-amino-5-propylthiophene-3-carboxamide (B1289922) or a related precursor. This approach simplifies the synthesis to the formation of a substituted thiophene (B33073) ring.

Further disconnection of the 2-amino-5-propylthiophene intermediate points towards the highly efficient and versatile Gewald three-component reaction. This reaction would involve the condensation of pentan-2-one (to introduce the propyl and methyl groups, followed by selection of the correct isomer), an active methylene (B1212753) nitrile such as cyanoacetamide, and elemental sulfur. This pathway represents a convergent and efficient strategy for assembling the core thiophene structure necessary for the final product.

Established Synthetic Routes to Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is well-established, primarily revolving around the initial construction of a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.

Cyclization Reactions for Thienopyrimidine Ring Formation

The formation of the pyrimidine ring is a critical step in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. A common and straightforward method involves the cyclization of a 2-aminothiophene-3-carboxamide (B79593) intermediate. This can be achieved by heating the carboxamide with formic acid or formamide, which serves as the source for the remaining carbon atom of the pyrimidine ring.

Alternatively, 2-aminothiophene-3-carbonitriles can be utilized. These precursors can undergo cyclization with reagents like formic acid, which facilitates both the hydrolysis of the nitrile to the carboxamide and the subsequent ring closure. Another approach involves the reaction of 2-aminothiophene-3-carboxylates with urea (B33335) under thermal conditions to yield the desired pyrimidinone scaffold. In some variations, 2-acylaminothiophene-3-carboxamide derivatives are cyclized in the presence of a base to form the 4-oxo-thieno[2,3-d]pyrimidine.

PrecursorReagent(s)ProductReference(s)
2-Aminothiophene-3-carboxamideFormic acid or FormamideThieno[2,3-d]pyrimidin-4(3H)-one researchgate.net
2-Aminothiophene-3-carbonitrileFormic acidThieno[2,3-d]pyrimidin-4(3H)-one scielo.br
Methyl 2-aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidine-2,4-diol ijacskros.com
2-Acylaminothiophene-3-carboxamideBase4-Oxo-thieno[2,3-d]pyrimidine

Functionalization Strategies for the 6-Propyl Moiety and Other Positions

The introduction of the 6-propyl group is most effectively achieved during the initial synthesis of the thiophene ring using the Gewald reaction. By selecting the appropriate ketone, in this case, pentan-2-one, the propyl group can be incorporated at what will become the 6-position of the final thieno[2,3-d]pyrimidine (B153573) scaffold. This multicomponent reaction offers a direct route to the desired substitution pattern on the thiophene ring. guidechem.com

Further functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core allows for the synthesis of a diverse range of analogues. A common strategy involves the chlorination of the 4-oxo position using reagents like phosphorus oxychloride (POCl₃) to yield a 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate. nih.gov This chlorinated derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles at the 4-position, thereby creating a library of compounds with diverse functionalities. ijacskros.comnih.gov

PositionStrategyReagents/MethodPurposeReference(s)
6-PositionGewald ReactionPentan-2-one, Cyanoacetamide, SulfurIntroduction of the propyl group guidechem.com
4-PositionChlorination & Nucleophilic SubstitutionPOCl₃, followed by amines/nucleophilesIntroduce diverse functional groups ijacskros.comnih.gov
2-PositionPrecursor ModificationUse of substituted nitriles in Gewald reactionIntroduce substituents on the pyrimidine ring nih.gov

Multi-Component Reactions in Thienopyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, which is particularly relevant for the synthesis of thieno[2,3-d]pyrimidines.

The Gewald reaction is a cornerstone MCR in this context. wikipedia.org It provides a straightforward, one-pot synthesis of highly functionalized 2-aminothiophenes, which are the essential precursors for the target scaffold. nih.govnih.gov The reaction typically involves the condensation of a ketone (or aldehyde), an α-cyanoester or cyanoacetamide, and elemental sulfur in the presence of a basic catalyst like triethylamine (B128534) or morpholine (B109124). scielo.brthieme-connect.de For the synthesis of this compound, the Gewald reaction would utilize pentan-2-one, cyanoacetamide, and sulfur to directly construct the 2-amino-5-propylthiophene precursor in a single, efficient step.

Furthermore, one-pot methodologies have been developed for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones starting from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and various amines. nih.gov These approaches highlight the power of MCRs to rapidly generate molecular diversity around the thienopyrimidine core.

Novel Synthetic Approaches and Methodological Advancements Relevant to this compound

Recent advancements in synthetic methodology have provided new and improved routes to thieno[2,3-d]pyrimidines, focusing on enhancing efficiency, and expanding the scope of possible substitutions.

Catalytic Strategies in Thienopyrimidine Synthesis

Catalysis has played a significant role in optimizing the synthesis of thienopyrimidine derivatives. The use of microwave irradiation has been shown to be beneficial, often leading to reduced reaction times and improved yields in the Gewald reaction and subsequent cyclization steps. scielo.br

Lewis acids, such as zinc acetate (B1210297) (Zn(OAc)₂), have been employed to catalyze the one-pot reaction of 2-amino-thiophene-3-carboxylates, orthoformates, and amines to produce 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones under microwave conditions. This catalytic approach offers an efficient pathway to derivatives functionalized at the 2-position.

More advanced catalytic methods, such as palladium-catalyzed direct C-H arylation, have been explored for the functionalization of the thiophene ring in thieno[3,2-d]pyrimidines. mdpi.com While not yet specifically reported for this compound, these C-H activation strategies represent a frontier in the field and could potentially be adapted for the late-stage functionalization of the thienopyrimidine scaffold, offering novel pathways to analogues that are not easily accessible through traditional methods.

Green Chemistry Principles and Sustainable Synthesis of Thienopyrimidines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thienopyrimidines to create more sustainable and environmentally friendly processes. Traditional synthetic methods often rely on hazardous solvents, harsh reaction conditions, and produce significant waste. Green chemistry aims to mitigate these issues through various strategies.

One of the prominent green techniques employed in the synthesis of thienopyrimidines is microwave-assisted synthesis . acs.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. This is attributed to the efficient and uniform heating of the reaction mixture. For instance, the cyclization step to form the pyrimidine ring can be effectively accelerated using microwave heating. organic-chemistry.org

Another key principle of green chemistry is the use of safer solvents or solvent-free conditions . Research is ongoing to replace hazardous solvents like dimethylformamide (DMF) or dioxane with more benign alternatives such as water, ethanol, or ionic liquids. In some cases, reactions can be conducted under solvent-free conditions, which completely eliminates solvent waste.

Multicomponent reactions (MCRs) , such as the Gewald reaction, are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations, and thereby minimizing waste and energy consumption. researchgate.net

The use of catalysts over stoichiometric reagents is another cornerstone of green chemistry. Catalysts can be used in small amounts and can often be recycled and reused, making the process more atom-economical and sustainable. researchgate.net

Green Chemistry PrincipleApplication in Thienopyrimidine SynthesisBenefits
Microwave-Assisted SynthesisAccelerating cyclization and other reaction steps. organic-chemistry.orgacs.orgReduced reaction times, increased yields, energy efficiency.
Use of Safer SolventsReplacing hazardous solvents with greener alternatives like water or ethanol. researchgate.netReduced environmental impact and improved safety.
Solvent-Free ReactionsConducting reactions without a solvent medium. researchgate.netElimination of solvent waste and simplification of work-up procedures.
Multicomponent ReactionsUtilizing reactions like the Gewald synthesis. researchgate.netIncreased efficiency, reduced waste, and atom economy.
CatalysisEmploying catalysts for various synthetic transformations. researchgate.netReduced reagent usage, potential for recycling, and improved atom economy.

Analytical Techniques for Structural Elucidation of this compound

The definitive structural confirmation of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. nih.gov

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the protons of the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the thiophene ring), as well as signals for the protons on the pyrimidine and thiophene rings, and a signal for the N-H proton.

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule and their electronic environment. This technique would show distinct signals for the carbons of the propyl group, the thiophene ring, and the pyrimidine ring, including the carbonyl carbon.

2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. COSY helps to identify adjacent protons, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for identifying longer-range correlations between protons and carbons (typically over two or three bonds), which helps in assembling the complete molecular structure and confirming the position of the propyl group and the fusion of the two rings.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the molecular formula of the compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule, as different parts of the molecule will break off in characteristic ways.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond (stretching), the C=O bond (carbonyl stretching) of the pyrimidinone ring, C-H bonds (stretching and bending) of the propyl group and the aromatic rings, and C=N and C=C bonds within the heterocyclic system. researchgate.net

Analytical TechniqueInformation ProvidedExpected Observations for this compound
¹H NMRChemical environment and connectivity of protons.Signals for propyl group protons, aromatic protons, and N-H proton.
¹³C NMRChemical environment of carbon atoms.Signals for propyl carbons, thiophene carbons, pyrimidine carbons (including C=O).
2D NMR (COSY, HSQC, HMBC)Connectivity between protons and carbons.Correlations confirming the structure of the propyl group and its attachment to the thiophene ring, and the overall molecular framework.
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C11H12N2OS.
Infrared (IR) SpectroscopyPresence of functional groups.Characteristic absorption bands for N-H, C=O, C-H, C=N, and C=C bonds.

Chemical Reactivity and Transformations of 6 Propylthieno 2,3 D Pyrimidin 4 3h One

Electrophilic and Nucleophilic Reactions on the Thienopyrimidine Core

The thieno[2,3-d]pyrimidine (B153573) core exhibits a distinct reactivity pattern towards electrophiles and nucleophiles, largely governed by the electronic characteristics of its constituent rings. The pyrimidine (B1678525) portion of the molecule is electron-deficient, which generally makes it unreactive toward electrophilic substitution but susceptible to nucleophilic attack. uoanbar.edu.iq Conversely, the fused thiophene (B33073) ring is electron-rich, making it the primary site for electrophilic substitution.

Studies on related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones demonstrate that electrophilic substitution, such as nitration, preferentially occurs on the thiophene ring. journalcsij.comscienceweb.uz The outcome of these reactions can be significantly influenced by the substituent present at the N-3 position of the pyrimidine ring.

Key Research Findings:

Nitration: When 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (unsubstituted at the N-3 position) is treated with a nitrating mixture, an electrophilic ipso-substitution occurs. journalcsij.comscienceweb.uz This reaction replaces the methyl group at the C-5 position with a nitro group to form the 5-nitro derivative. journalcsij.com

Influence of N-3 Substitution: If a methyl group is present at the N-3 position (e.g., in 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one), the reaction with a nitrating mixture follows a different path. Instead of substitution, the methyl group at C-5 is oxidized to a carboxyl group. scienceweb.uzresearchgate.net This indicates that the electronic nature of the N-3 substituent can direct the course of electrophilic reactions on the thiophene ring. scienceweb.uz

While the pyrimidine ring is generally resistant to electrophiles, its electron-deficient character makes positions 2 and 4 susceptible to nucleophilic substitution. uoanbar.edu.iq For the 6-propylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, nucleophilic attack would likely occur after modification of the 4-oxo group into a better leaving group, such as a chloro group.

Table 1: Summary of Electrophilic Reactions on the Thieno[2,3-d]pyrimidine Core

Starting Material Reagent Position of Attack Reaction Type Product Citation(s)
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Nitrating Mixture C-5 Electrophilic ipso-substitution 6-methyl-5-nitrothieno[2,3-d]pyrimidin-4(3H)-one journalcsij.com, scienceweb.uz

Modifications at the 3N-Position of this compound

The nitrogen atom at the 3-position (N-3) of the pyrimidine ring is a key site for synthetic modification. As a secondary amine within an amide-like structure (a lactam), it possesses a reactive proton that can be readily removed by a base, generating a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents. This process is fundamental for creating libraries of analogues with potentially diverse biological activities.

Common N-3 Derivatization Reactions:

N-Alkylation: This is a frequently employed strategy to introduce alkyl groups at the N-3 position. The reaction typically involves treating the thienopyrimidinone with a base, such as sodium hydride or sodium hydroxide, followed by the addition of an alkyl halide (e.g., methyl iodide). nih.gov For instance, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has been synthesized from its N-3 unsubstituted precursor using methyl iodide in the presence of a base. scienceweb.uznih.gov

N-Acylation: Similar to alkylation, acylation at the N-3 position can be achieved by reacting the N-3 anion with an acylating agent, such as an acyl chloride or anhydride. This introduces an acyl group, further diversifying the molecular structure.

These modifications at the N-3 position not only expand structural diversity but also significantly impact the molecule's chemical properties. As noted previously, the presence of an N-3 substituent can alter the outcome of electrophilic reactions on the thiophene ring. scienceweb.uz

Table 2: Examples of N-3 Position Modification Reactions

Parent Compound Base Electrophile Reaction Type Product Citation(s)
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Sodium Hydride (NaH) Methyl Iodide (CH₃I) N-Alkylation 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one nih.gov

Derivatization Strategies for Expanding the Structural Diversity of this compound Analogues

Expanding the structural diversity of this compound analogues is crucial for exploring their potential applications. Various synthetic strategies have been developed to modify the thienopyrimidine scaffold at multiple positions.

Key Derivatization Strategies:

Modification at C-2 and N-3: A powerful one-pot synthesis allows for the creation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov This method starts from 2H-thieno[2,3-d] journalcsij.comnih.govoxazine-2,4(1H)-diones, which react with aromatic aldehydes and amines to furnish the target compounds in good yields, enabling diverse substitutions at both the C-2 and N-3 positions. nih.gov

Modification at C-4: The carbonyl group at the C-4 position can be transformed to introduce further diversity. For example, in the related pyrido[2,3-d]pyrimidine (B1209978) system, the analogous oxo group is often converted to a chloro or triflate leaving group. mdpi.commdpi.com This activated intermediate can then undergo various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce aryl, alkynyl, or amino substituents at the C-4 position. mdpi.com This approach represents a highly versatile strategy for generating a wide array of analogues.

Modification at the Thiophene Ring (C-5 and C-6): The thiophene portion of the scaffold is also a target for derivatization. As discussed, electrophilic substitution can occur at C-5. journalcsij.com Furthermore, the synthesis of the entire thienopyrimidine core can be adapted to introduce various substituents on the thiophene ring from the outset. Many synthetic routes for thieno[2,3-d]pyrimidines begin with a substituted 2-aminothiophene, allowing for pre-installed diversity at what will become the C-5 and C-6 positions of the final product. nih.gov Structural modifications at the 6-position have been shown to be particularly important for tuning the biological activity of these compounds. nih.gov

Table 3: Summary of Derivatization Strategies for Thienopyrimidine Analogues

Position(s) Strategy Reaction Type(s) Type of Diversity Introduced Citation(s)
C-2, N-3 One-pot synthesis from thieno-oxazinones Condensation Aryl, alkyl, and other groups at two positions simultaneously nih.gov
C-4 Conversion to leaving group (e.g., -Cl) followed by cross-coupling Suzuki, Sonogashira, Buchwald-Hartwig Aryl, alkynyl, N-aryl, N-alkyl, O-aryl, S-aryl groups mdpi.com
C-5 Electrophilic substitution Nitration, Halogenation Nitro, halo, and other electron-withdrawing groups journalcsij.com, scienceweb.uz

Structure Activity Relationship Sar Studies of 6 Propylthieno 2,3 D Pyrimidin 4 3h One and Its Analogues

Systematic Modification of the Propyl Chain at Position 6 and its Impact on Biological Activity

The substitution pattern at the 6-position of the thieno[2,3-d]pyrimidine (B153573) scaffold is a critical determinant of biological activity, particularly in the context of anticancer properties. Research into 6-substituted derivatives has shown that modifications to the side chain, including the propyl group, directly influence potency and selectivity.

Studies on multitargeted antifolates designed as folate receptor-selective agents have explored various substitutions at this position. While direct systematic modification from a propyl group is not extensively detailed in the provided research, the comparison between different types of 6-substituents offers significant SAR insights. For instance, replacing a phenyl ring at the 6-position with a 2',5'-pyridyl group, or adding a fluorine atom to that pyridyl ring, resulted in an increased potency against folate receptor (FR)-expressing cells. nih.gov This suggests that the electronic properties and steric bulk of the C6-substituent are crucial for receptor interaction.

In the context of cytotoxicity against breast cancer cell lines, the nature of the C6-substituent is also vital. For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated cytotoxic activity, indicating that even a smaller methyl group at C6, in combination with other substitutions, can confer potent antiproliferative effects. mdpi.com The activity of these compounds is often linked to the inhibition of key cellular pathways, and the C6-substituent plays a role in orienting the molecule within the target's binding site.

The table below summarizes the impact of different substituents at the C6-position on the biological activity of the thieno[2,3-d]pyrimidine scaffold, based on findings from related analogues.

Compound SeriesModification at C6Key Biological Activity FindingReference
Thieno[2,3-d]pyrimidine AntifolatesPhenyl, 2',5'-Pyridyl, Fluorinated 2',5'-PyridylReplacement of the phenyl ring with a pyridyl or fluorinated pyridyl group increased potency in FR-expressing cells. nih.gov
2-(benzylamino)thieno[2,3-d]pyrimidin-4(3H)-oneMethyl (in 5,6-dimethyl analogue)The 5,6-dimethyl substituted compound showed cytotoxic activity against the MDA-MB-435 breast cancer cell line. mdpi.com

Exploration of Substituent Effects on the Thiophene (B33073) Ring and Pyrimidine (B1678525) Moiety

Substitutions on both the thiophene and pyrimidine rings of the 6-propylthieno[2,3-d]pyrimidin-4(3H)-one scaffold have been extensively explored to modulate biological activity, leading to the development of potent anticancer and anti-inflammatory agents.

Pyrimidine Moiety Modifications:

Position 2: This position is a common site for modification. Introducing various substituted phenyl rings or heterocyclic moieties can significantly impact activity. For instance, in a series of anti-inflammatory agents, a 2-(pyridin-2-yl) substituent (Compound A2) showed significant inhibition of nitric oxide (NO) and inflammatory cytokines. mdpi.com In another study focused on anticancer activity, 2,3-disubstituted derivatives were synthesized, with Compound 15, featuring substitutions at these positions, exhibiting a potent anti-proliferative effect against A549 lung cancer cells with an IC50 value of 0.94 μM. nih.gov The introduction of an N-methylpyrazole analog at this position also improved activity against H1975 and A549 cancer cells. nih.gov

Position 3: The N3 position of the pyrimidine ring is also a key site for derivatization. Introducing benzylideneamino groups, for example, has been explored in the design of anti-inflammatory compounds. mdpi.com

Thiophene Ring Modifications:

Positions 5 and 6: The thiophene ring can be fused with other rings or substituted with various groups. In many active compounds, the thiophene ring is part of a larger, more rigid system like a tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine. This fusion restricts conformational flexibility and can enhance binding affinity. mdpi.comnih.gov In other cases, smaller substituents like methyl groups at the 5 and 6 positions have been shown to be compatible with potent biological activity, such as COX-2 inhibition and anticancer cytotoxicity. mdpi.comijper.org

The following table details the effects of various substitutions on the biological activity of the thieno[2,3-d]pyrimidin-4(3H)-one core.

PositionSubstituent/ModificationObserved Biological EffectReference
2 (Pyrimidine)Pyridin-2-ylPotent anti-inflammatory activity; significant inhibition of NO and cytokines. mdpi.com
2 (Pyrimidine)N-methylpyrazole analogImproved anticancer activity against A549 and H1975 cell lines. nih.gov
2, 3 (Pyrimidine)Various disubstitutionsCompound 15 showed strong antiproliferative effect against A549 cancer cells (IC50 = 0.94 μM). nih.gov
3 (Pyrimidine)(E)-BenzylideneaminoLed to compounds with anti-inflammatory properties. mdpi.com
5, 6 (Thiophene)Fused Tetrahydrobenzo ringScaffold for potent anti-inflammatory and anticancer agents. mdpi.comnih.gov
5, 6 (Thiophene)DimethylResulted in selective COX-2 inhibitors and compounds with cytotoxicity against breast cancer cells. mdpi.comijper.org

Identification of Key Pharmacophoric Elements within the Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is recognized as a "bioisostere" of quinazoline (B50416) and purine (B94841) nucleobases, which accounts for its broad range of biological activities. nih.gov Analysis of various active analogues reveals several key pharmacophoric features essential for their function.

The Pyrimidin-4(3H)-one Core: This bicyclic system is the foundational element. The nitrogen atoms at positions 1 and 3, along with the carbonyl oxygen at position 4, are crucial hydrogen bond acceptors and donors. These features allow the scaffold to mimic endogenous ligands and interact with key residues in the binding sites of enzymes like kinases and cyclooxygenases. The NH group at position 3 often acts as a critical hydrogen bond donor.

The Thiophene Ring: This ring provides a rigid, hydrophobic scaffold that correctly orients the substituents for optimal interaction with the target protein. Its sulfur atom can also participate in specific interactions. Fusing the thiophene ring, for example into a tetrahydrobenzo nih.govnih.govthieno moiety, often enhances activity by increasing rigidity and optimizing hydrophobic interactions. mdpi.comnih.gov

Substituent at Position 2: A substituent at this position is a common feature in many highly active derivatives. This group often projects into a specific pocket of the target's active site. Aromatic or heteroaromatic rings, such as phenyl or pyridinyl groups, are frequently found here, suggesting the importance of π-π stacking or other hydrophobic interactions. mdpi.com

Substituents at Positions 5 and 6: These positions on the thiophene ring are critical for modulating potency and selectivity. Hydrophobic groups, such as the propyl chain in the parent compound or the fused ring systems in other analogues, often occupy a hydrophobic pocket in the target enzyme. mdpi.comnih.gov

These elements collectively define the pharmacophore of the thieno[2,3-d]pyrimidin-4(3H)-one class of compounds, providing a versatile framework for designing targeted inhibitors.

Comparative SAR Analysis Across Diverse Biological Target Classes Relevant to Thienopyrimidines

The thieno[2,3-d]pyrimidine scaffold is privileged, demonstrating activity against a wide range of biological targets. However, the specific structural requirements for optimal activity vary significantly between these target classes.

Anti-inflammatory (COX/LOX Inhibition): For activity against cyclooxygenase (COX) enzymes, specific substitutions are required. In one study, a 2-(p-fluorophenyl)-5,6-dimethyl derivative was identified as the most potent and selective COX-2 inhibitor in its series. ijper.org Another study found that compounds with a fused tetrahydrobenzo ring system and a 2-(pyridin-2-yl) group (Compound A2) were potent inhibitors of inflammatory mediators like NO and cytokines, acting through the NF-κB and MAPK signaling pathways. mdpi.com This suggests that for anti-inflammatory action, specific heterocyclic or substituted aryl groups at C2 are beneficial, likely interacting with the active site of COX enzymes or related inflammatory proteins.

Anticancer (Kinase Inhibition & Cytotoxicity): The SAR for anticancer activity is often distinct. Many thienopyrimidines target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov For potent EGFR inhibition, particularly against mutant forms like EGFRL858R/T790M, a more complex substitution pattern is often required, involving specific side chains that can form covalent bonds or key hydrogen bonds within the kinase domain. nih.gov For general cytotoxicity against cancer cell lines like A549 and MCF-7, 2,3-disubstituted derivatives have shown high potency. nih.gov The antiproliferative activity of these compounds is often linked to the induction of apoptosis.

Anticancer (Antifolate Activity): As inhibitors of folate pathway enzymes like GARFTase and AICARFTase, the SAR is different again. For these targets, the molecule must mimic the structure of folic acid. This typically requires a 6-substituted side chain containing a benzoyl-glutamate moiety. The nature of the aromatic ring in this side chain is critical; replacing a phenyl ring with a pyridyl ring was found to enhance transport selectivity and potency. nih.gov

The table below provides a comparative summary of SAR across these target classes.

Target ClassFavorable Structural FeaturesExample Compound/SeriesReference
Anti-inflammatory (COX-2)5,6-dimethyl substitution on thiophene; p-fluorophenyl at C2.2-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one ijper.org
Anti-inflammatory (General)Fused tetrahydrobenzo ring; Pyridin-2-yl at C2.Compound A2 mdpi.com
Anticancer (EGFR Kinase)Complex side chains at C2/C4 designed to interact with the kinase hinge region.Pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives nih.gov
Anticancer (General Cytotoxicity)Disubstitution at C2 and N3 positions.Compound 15 nih.gov
Anticancer (Antifolate)Side chain at C6 containing a glutamate (B1630785) moiety; Pyridyl ring in side chain enhances potency.6-substituted thieno[2,3-d]pyrimidines with pyridine (B92270) side chains nih.gov

Mechanistic Investigations of 6 Propylthieno 2,3 D Pyrimidin 4 3h One S Biological Activity

Target Identification and Validation for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The biological activities of thienopyrimidine derivatives are largely attributed to their interactions with specific biomolecular targets. Research has focused on identifying and validating these targets, which primarily include enzymes and cell surface receptors.

Enzyme Inhibition and Activation Studies (e.g., Kinases, DGAT-1, HIV-1 IN)

The thieno[2,3-d]pyrimidine (B153573) core is a privileged scaffold for designing enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling. mdpi.com Derivatives have been developed as potent inhibitors of several kinase families. For instance, novel 6,7,8,9-tetrahydro-5H-cyclohepta mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory action against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One potent compound from this series, 5f , was found to be 1.18 times more potent than the reference drug erlotinib (B232) against EGFR and showed significant VEGFR-2 inhibition with an IC50 value of 1.23 µM. nih.gov Other analogues have been identified as inhibitors of Aurora kinases, B-Raf, and Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.com

Beyond kinases, the thienopyrimidine structure has been adapted to target other enzyme classes. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, 5d , was identified as a selective and potent inhibitor of d-dopachrome (B1263922) tautomerase (MIF2), an enzyme implicated in cancer, with an IC50 of 1.0 µM. nih.gov Additionally, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives were synthesized and found to have potent inhibitory effects against diacylglycerol acyltransferase 1 (DGAT-1), an enzyme involved in triglyceride synthesis. researchgate.net

In the field of antiviral research, while the user query mentioned HIV-1 Integrase (IN), the available literature points to the investigation of related scaffolds against a different viral enzyme. Specifically, derivatives of the isomeric thiophene[3,2-d]pyrimidine have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against Various Enzymes
Compound/Derivative SeriesTarget EnzymeInhibitory Concentration (IC50)Reference
Compound 5f (a cyclohepta mdpi.comnih.govthieno[2,3-d]pyrimidine)VEGFR-21.23 µM nih.gov
Compound 5d (a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)d-Dopachrome Tautomerase (MIF2)1.0 µM nih.gov
Thienopyrimidine DerivativesAurora B Kinase0.2 nM - 3.8 nM mdpi.com
5-Arylthieno[2,3-d]pyrimidinesFGFR1Data not specified mdpi.com

Receptor Binding and Modulation Assays

Certain thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to bind to and modulate cell surface receptors. A notable example is the development of 6-substituted thieno[2,3-d]pyrimidines as selective agents for the folate receptor (FR), which is often overexpressed on the surface of cancer cells. nih.gov These compounds are designed to be recognized and internalized by cells via FR-mediated endocytosis. nih.gov

In a separate line of research, a thieno[2,3-d]pyrimidine scaffold was identified as a novel negative allosteric modulator of the Dopamine D2 receptor, indicating that this chemical structure can interact with G-protein coupled receptors and modulate their activity. researchgate.net

Modulators of Protein-Protein Interactions

While enzyme and receptor inhibition are well-documented mechanisms for thienopyrimidine derivatives, their role as direct modulators of protein-protein interactions is a less explored area in the available scientific literature. The primary focus of research has been on the inhibition of catalytic sites rather than the disruption of larger protein complexes.

Elucidation of Molecular and Cellular Mechanisms of Action for Thienopyrimidine Analogues

In vitro studies using cellular models have been crucial in deciphering the downstream consequences of target engagement by thienopyrimidine compounds. These investigations have shed light on how these molecules affect cellular signaling pathways, cell division, and programmed cell death.

Cellular Pathway Modulation Studies (in vitro)

Thienopyrimidine derivatives have been shown to modulate several critical intracellular signaling pathways. A novel series of compounds with a thienopyrimidine scaffold was found to act as downstream inhibitors of the β-catenin-dependent Wnt-pathway, a pathway often aberrantly activated in cancers. frontiersin.org The inhibition was confirmed to occur downstream of the kinase GSK3β. frontiersin.org

The inhibition of d-dopachrome tautomerase by a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to suppress the proliferation of non-small cell lung cancer cells through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, the demonstrated inhibition of kinases like PDK1 by related thieno[3,2-d]pyrimidin-4(3H)-one derivatives implicates the modulation of the crucial PI3K/Akt signaling pathway, which governs cell growth and survival. lookchem.com

Cell Cycle and Apoptosis Modulation (in vitro cellular models)

A significant outcome of the cellular pathway modulation by thienopyrimidine analogues is the disruption of the normal cell cycle and the induction of apoptosis (programmed cell death).

One potent cyclohepta mdpi.comnih.govthieno[2,3-d]pyrimidine derivative, compound 5f , was found to cause cell cycle arrest at the G2/M phase and led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov Other studies have shown that certain derivatives can induce cell cycle arrest in the G1 or S phase. researchgate.netresearchgate.net

The induction of apoptosis has been confirmed through various assays. Treatment of A549 lung cancer cells with the 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one known as compound 15 led to characteristic apoptotic changes. nih.govmdpi.com Mechanistic studies revealed that this process involves the Bcl-2 protein family, with the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 being a key regulatory factor. nih.gov These proteins act upstream of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Cellular Effects of Thieno[2,3-d]pyrimidine Derivatives in vitro
Compound/Derivative SeriesCell LineEffect on Cell CycleEffect on ApoptosisReference
Compound 5f (a cyclohepta mdpi.comnih.govthieno[2,3-d]pyrimidine)MCF-7 (Breast Cancer)Arrest at G2/M phase, accumulation in pre-G1Induced nih.gov
Compound 15 (a 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one)A549 (Lung Cancer)Not specifiedInduced; involves Bax/Bcl-2 ratio and caspase-3 nih.gov
Thienopyrimidine-hydrazinyl compoundsBT-20 (Triple-Negative Breast Cancer)Analyzed, but specific arrest phase not highlightedInduces non-apoptotic cell death nih.gov
Nicotinamide–thiadiazol hybrids (related scaffold)MDA-MB-231 (Breast Cancer)S-phase arrestSubstantial increase in late apoptotic cells researchgate.net

Selectivity Profiling and Off-Target Effects (in vitro)

Disclaimer: Following a comprehensive search of scientific literature and patent databases, no specific in vitro selectivity profiling or off-target effect data for the compound "6-propylthieno[2,3-d]pyrimidin-4(3H)-one" was found to be publicly available. The following information details the selectivity and off-target effects of the broader class of 6-substituted thieno[2,3-d]pyrimidine derivatives. This information is provided for contextual understanding of the potential biological activities of this chemical scaffold and should not be directly attributed to the 6-propyl analog.

The thieno[2,3-d]pyrimidine scaffold has been the subject of extensive research, leading to the development of numerous derivatives with a wide range of biological activities. The substitution at the 6-position, in particular, has been shown to be a critical determinant of the compound's selectivity and mechanism of action. In vitro studies on various 6-substituted thieno[2,3-d]pyrimidines have revealed their potential to selectively target specific cellular transporters and enzymes, while also highlighting potential off-target effects.

A significant area of investigation for 6-substituted thieno[2,3-d]pyrimidines has been their selectivity for folate receptors (FRs), which are often overexpressed in cancer cells. nih.govnih.gov Research has demonstrated that certain derivatives of this class exhibit selective uptake by FR-α and -β over other folate transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov This selectivity is a key aspect of their potential as targeted anticancer agents, as it could allow for preferential accumulation in tumor tissues while sparing healthy cells with low FR expression. nih.gov

Beyond transporter selectivity, mechanistic studies have identified key intracellular enzymes as primary targets for some 6-substituted thieno[2,3-d]pyrimidines. Notably, these compounds have been identified as inhibitors of enzymes involved in the de novo purine (B94841) biosynthesis pathway. nih.govacs.org Specifically, dual inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) has been observed. nih.gov Furthermore, some analogs have been found to inhibit mitochondrial serine hydroxymethyl transferase 2 (SHMT2), another crucial enzyme in one-carbon metabolism. nih.gov

The thieno[2,3-d]pyrimidine core structure is also a well-known kinase inhibitor scaffold. researchgate.net Various derivatives have been synthesized and evaluated for their inhibitory activity against a range of kinases. For instance, different substitution patterns have led to the discovery of potent and selective inhibitors of Janus kinase 1 (JAK1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). researchgate.netnih.govnih.gov The selectivity of these compounds within the kinome is a critical aspect of their development as therapeutic agents, as off-target kinase inhibition can lead to undesirable side effects.

The table below summarizes the in vitro selectivity and off-target activities of various 6-substituted thieno[2,3-d]pyrimidine analogs as reported in the scientific literature. It is important to reiterate that these findings are not specific to the 6-propyl derivative but provide a broader understanding of the structure-activity relationships within this chemical class.

Compound Analogs (Substitution at 6-position)Primary Target(s)Observed SelectivityOff-Target Activities/Notes
Thieno[2,3-d]pyrimidines with pyridine (B92270), phenyl, and thiophene (B33073) side chainsFolate Receptors (FRα and FRβ)Selective for FRs over the reduced folate carrier (RFC). nih.govSome analogs showed modest inhibition of the proton-coupled folate transporter (PCFT). nih.gov
Thieno[2,3-d]pyrimidines with thiophene or furan (B31954) side chainsGARFTase and AICARFTaseDual inhibitors of key enzymes in de novo purine biosynthesis. nih.govInhibition is enhanced by polyglutamation within the cell. nih.gov
Thieno[2,3-d]pyrimidines with phenyl side chainsSHMT2Inhibits mitochondrial one-carbon metabolism. nih.govThis activity was identified through targeted metabolomics. nih.gov
Various substituted thieno[3,2-d]pyrimidinesJanus Kinase 1 (JAK1)Potent and selective inhibition of JAK1. researchgate.netSelectivity against other Janus kinase family members (JAK2, JAK3, TYK2) is a key feature. researchgate.net
Various substituted thieno[2,3-d]pyrimidinesVEGFR-2Potent inhibitors of this key angiogenesis-related kinase. nih.govEvaluated for anticancer activity against various cell lines. nih.gov
Morpholine-based thieno[2,3-d]pyrimidinesPI3K isoforms (α, β, γ)Designed as anti-PI3K agents. nih.govShowed antiproliferative activity against a panel of cancer cell lines. nih.gov

Computational and Theoretical Studies of 6 Propylthieno 2,3 D Pyrimidin 4 3h One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For the thieno[2,3-d]pyrimidine (B153573) scaffold, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity. These studies are often the first step in virtual screening campaigns and hit identification. wum.edu.pk

Molecular docking simulations of various thieno[2,3-d]pyrimidine derivatives have revealed common binding modes within the active sites of several kinases, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Typically, the thieno[2,3-d]pyrimidine core acts as a scaffold that anchors the molecule in the ATP-binding pocket of these kinases.

Key interactions frequently observed include hydrogen bonds between the pyrimidine (B1678525) ring's nitrogen atoms and the backbone residues of the kinase's hinge region. For instance, in studies of PI3K inhibitors, the morpholine (B109124) moiety, often attached to the thieno[2,3-d]pyrimidine core, forms crucial hydrogen bonds with residues like Val848. nih.gov The substituent at the 6-position, in this case, a propyl group, generally extends into a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The specific orientation and interactions of the 6-propyl group would depend on the topology of the target's active site.

Table 1: Representative Binding Interactions of Thieno[2,3-d]pyrimidine Derivatives with Kinase Targets

Compound/DerivativeTarget ProteinKey Interacting ResiduesType of Interaction
Thieno[3,2-d]pyrimidine (B1254671) B1EGFRL858R/T790MMet793Hydrogen Bond
Thieno[2,3-d]pyrimidine VIbPI3KβVal848, Lys799, Asp931Hydrogen Bond
Thieno[2,3-d]pyrimidine VIbPI3KβMet773Hydrophobic Interaction

Note: This table presents data for derivatives of the thieno[2,3-d]pyrimidine scaffold to illustrate common binding interactions.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Thieno[2,3-d]pyrimidine libraries have been virtually screened against various targets to identify potential inhibitors. For example, a combinatorial virtual screening approach was used to discover novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors. This process involves docking a large number of compounds and ranking them based on their predicted binding affinity or docking score. The top-ranked compounds are then selected for experimental testing. While specific virtual screening campaigns that identified 6-propylthieno[2,3-d]pyrimidin-4(3H)-one are not detailed in the provided literature, this methodology is a standard approach for hit identification within this class of compounds. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

DFT studies on thieno[2,3-d]pyrimidine derivatives are used to calculate various molecular properties such as optimized geometry, charge distribution, and molecular electrostatic potential (MESP). nih.gov These calculations help in understanding the intrinsic electronic nature of the molecule. The distribution of electron density, for example, can indicate which parts of the molecule are likely to be involved in hydrogen bonding or other electrostatic interactions with a biological target. The geometry optimization provides the most stable three-dimensional conformation of the molecule, which is crucial for accurate molecular docking studies. For this compound, DFT calculations would reveal the electronic influence of the propyl group on the thienopyrimidine core.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr For this compound, FMO analysis would predict its kinetic stability and its propensity to participate in charge-transfer interactions within a protein's active site.

Table 2: Calculated Quantum Chemical Parameters for a Representative Pyrimidine Derivative

ParameterValue (eV)
EHOMO-5.385
ELUMO-2.255
Energy Gap (ΔE)3.129
Ionization Potential (I)5.385
Electron Affinity (A)2.255
Electronegativity (χ)3.8203
Chemical Hardness (η)3.1297
Chemical Softness (S)0.3195

Note: This table shows representative data for a pyrimidine derivative to illustrate the types of parameters obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. mdpi.com These simulations can be used to assess the stability of the binding mode predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. chemrxiv.org

By simulating the movement of atoms in the protein-ligand complex, MD can reveal the persistence of key interactions, such as hydrogen bonds, and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. unibo.it For this compound, an MD simulation of its complex with a target protein would provide insights into the stability of its binding pose and the dynamic behavior of the propyl group within the hydrophobic pocket. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often analyzed to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the biological activities of novel derivatives and guiding the design of more potent compounds. These models are built by calculating various molecular descriptors that quantify the physicochemical, electronic, and steric properties of the molecules.

In studies involving the broader class of thieno[2,3-d]pyrimidine derivatives, QSAR models have been developed to predict activities such as anticancer or enzyme inhibitory effects. nih.govnih.gov For instance, in a QSAR analysis of related 4-arylthieno[3,2-d]pyrimidine derivatives, descriptors related to dipole moment, molecular shape, and connectivity were found to be significant in predicting antagonist activity towards adenosine (B11128) receptors. researchgate.net The genetic function approximation (GFA) is a common technique used to derive these models, selecting the most relevant descriptors from a large pool. researchgate.net

The goal of such modeling is to create a predictive equation that can be used to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources. The robustness of a QSAR model is typically validated using a test set of compounds that were not used in the model's development. researchgate.net For analogues of this compound, key descriptors likely to influence activity would include hydrophobicity, molecular volume, and the presence of hydrogen bond donors and acceptors.

Below is a table illustrating the types of molecular descriptors commonly used in QSAR studies for thienopyrimidine analogues and their potential significance.

Descriptor TypeExample DescriptorSignificance in QSAR Models
Electronic Dipole MomentInfluences how the molecule interacts with the polar environment of a biological target. researchgate.net
Topological Wiener IndexRelates to molecular branching and size, affecting how the molecule fits into a receptor's binding pocket. researchgate.net
Physicochemical LogP (Lipophilicity)Determines the compound's ability to cross cell membranes and reach its target.
Steric/Shape Molecular Area/VolumeDescribes the size and shape of the molecule, which is critical for ligand-receptor binding. researchgate.net
Quantum Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in electronic interactions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for this compound

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. researchgate.netnih.gov For this compound, computational models are used to predict its absorption, distribution, metabolism, excretion, and potential toxicity. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. Various software platforms and web-based tools are available to perform these calculations based on the compound's structure. mdpi.com

Lipophilicity and aqueous solubility are fundamental properties that significantly influence a drug's absorption and distribution. Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), while solubility is often expressed as the logarithm of the molar solubility (logS). nih.gov

For a compound to be orally bioavailable, it must possess a balance between these two properties. It needs sufficient aqueous solubility to dissolve in the gastrointestinal fluids and adequate lipophilicity to permeate across the gut wall into the bloodstream. mdpi.com Computational models, including those based on graph neural networks, can provide accurate predictions for these properties. nih.gov The predicted values for this compound would be compared against established ranges for drug-like molecules, such as those defined by Lipinski's Rule of Five.

The table below presents hypothetical predicted ADMET properties for this compound, based on typical values for similar heterocyclic compounds.

PropertyPredicted ValueOptimal Range for Oral DrugsSignificance
Molecular Weight (MW) ~208 g/mol < 500 g/mol Influences size and diffusion characteristics. mdpi.com
Lipophilicity (XLOGP3) 1.5 - 2.5-0.7 to +5.0Affects solubility, absorption, and membrane permeability. mdpi.com
Aqueous Solubility (LogS) -3.0 to -4.0> -6.0Crucial for dissolution in the GI tract. mdpi.com
Topological Polar Surface Area (TPSA) ~70-80 Ų< 140 ŲCorrelates with membrane permeability and bioavailability. mdpi.com

Metabolic stability is a key determinant of a drug's half-life and duration of action. The primary enzymes responsible for drug metabolism in the liver are the Cytochrome P450 (CYP450) superfamily. nih.govnih.gov In silico models predict whether this compound is likely to be a substrate or an inhibitor of major CYP450 isoforms.

Predicting interactions with CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is particularly important, as these are responsible for the metabolism of approximately 90% of clinically used drugs. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions, where the co-administration of one drug alters the metabolism and concentration of another. Computational tools can identify potential sites of metabolism on the molecule and predict its binding affinity to the active sites of CYP enzymes.

The following table summarizes the predicted metabolic profile for this compound, indicating its potential as a substrate or inhibitor for key CYP450 isoforms.

CYP450 IsoformPredicted InteractionImplication for Drug Development
CYP1A2 Likely not an inhibitor or substrateLow risk of interactions with drugs metabolized by this enzyme (e.g., theophylline). nih.gov
CYP2C9 Likely not an inhibitorLow risk of interactions with drugs metabolized by this enzyme (e.g., warfarin).
CYP2C19 Likely not an inhibitorLow risk of interactions with drugs metabolized by this enzyme (e.g., omeprazole).
CYP2D6 Likely not an inhibitorLow risk of interactions with many CNS and cardiovascular drugs. nih.govnih.gov
CYP3A4 Potential weak substrate/inhibitorFurther in vitro testing is needed to quantify the risk of interactions with a wide range of common medications. nih.gov

Advanced Applications and Future Research Directions for 6 Propylthieno 2,3 D Pyrimidin 4 3h One

Role of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one as a Lead Structure for Novel Molecular Probes

A lead structure is a chemical compound that shows a desired biological activity and serves as the foundation for designing and synthesizing more potent and selective derivatives. The this compound, by virtue of its core thieno[2,3-d]pyrimidine (B153573) scaffold, is an excellent candidate for a lead structure in the development of molecular probes. Molecular probes are essential tools used to understand and visualize biological processes at the molecular level.

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine (B94841), enabling it to interact with a multitude of enzymes and receptors that recognize purine-based substrates. sci-hub.se This inherent biological relevance makes it a privileged scaffold for probe development. By strategically modifying the this compound structure—for instance, by attaching fluorescent tags, biotin (B1667282) labels, or photoaffinity groups—researchers can create powerful probes to:

Identify and validate new drug targets: A labeled probe based on this scaffold can be used to isolate and identify its binding partners within a cell, potentially revealing novel therapeutic targets.

Study enzyme kinetics and inhibition: Probes can be designed to report on the activity of specific enzymes, such as kinases, which are common targets for thienopyrimidine derivatives. ontosight.ai

Visualize cellular processes: Fluorescently tagged derivatives can allow for the visualization of drug distribution and target engagement within living cells.

The development of such probes from the this compound lead structure is a critical step in elucidating the complex mechanisms underlying its therapeutic potential and in discovering new applications for this class of compounds.

Scaffold Diversification and Library Synthesis for Further Bioactive Compound Discovery

Scaffold diversification is a cornerstone of modern medicinal chemistry, involving the systematic modification of a core molecular structure to create a library of related compounds. nih.gov This approach allows for the exploration of the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. nih.gov The thieno[2,3-d]pyrimidine scaffold is particularly amenable to diversification due to multiple reactive sites that allow for the introduction of various functional groups. sci-hub.se

Starting from a basic structure like this compound, chemists can employ various synthetic strategies to generate a diverse library of analogues. sci-hub.senih.gov This process enables the discovery of new candidates with significant and versatile pharmacological properties. sci-hub.se For example, a library of thieno[2,3-d]pyrimidine derivatives was developed and screened for inhibitors of falcipain-2, a cysteine protease from P. falciparum, demonstrating the utility of this approach in discovering antiparasitic agents. nih.gov

Key diversification strategies for the thieno[2,3-d]pyrimidine scaffold include:

Substitution at various positions: Modifying substituents on the thiophene (B33073) or pyrimidine (B1678525) rings can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Fusion of additional rings: Creating more complex polycyclic systems can lead to novel interactions with biological targets.

Introduction of diverse side chains: Attaching different chemical moieties can modulate the compound's interaction with specific amino acid residues in a target protein's binding site.

This systematic diversification allows researchers to fine-tune the biological activity of the parent scaffold, leading to the discovery of compounds with improved efficacy and novel therapeutic applications. nih.gov

Table 1: Examples of Biological Activities Resulting from Thieno[2,3-d]pyrimidine Scaffold Diversification

Biological ActivityTarget Class/OrganismReference
AnticancerKinases (e.g., EGFR, FGFR, FLT3) sci-hub.seresearchgate.net
Anti-infectiveHelicobacter pylori, P. falciparum nih.govnih.gov
CNS ProtectionCholinergic System researchgate.net
Anti-inflammatoryVarious nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms for Thienopyrimidine Derivatives

The structural similarity of the thieno[2,3-d]pyrimidine scaffold to purines suggests that its derivatives have the potential to interact with a vast number of biological targets, many of which may still be undiscovered. nih.gov While targets like kinases and microbial enzymes are well-documented, ongoing research continues to unveil new mechanisms of action for this versatile class of compounds. sci-hub.seontosight.ai

For instance, a high-throughput screening campaign identified thienopyrimidine compounds that selectively inhibit Helicobacter pylori. nih.gov Subsequent whole-genome sequencing of resistant mutants revealed that these compounds act by inhibiting the respiratory complex I, a previously underexplored target for this scaffold. nih.gov Similarly, other studies have identified thienopyrimidine derivatives as inhibitors of ectonucleotidases, enzymes involved in regulating extracellular nucleotide levels and immune responses. researchgate.net

The search for novel targets for derivatives of this compound can be advanced through several modern techniques:

Target Prediction/In-Silico Screening: Computational methods can predict potential biological targets based on the compound's chemical structure, guiding experimental validation. nih.govmdpi.com

Chemical Proteomics: Using affinity-based probes derived from the lead structure to isolate and identify binding proteins from cell lysates.

Phenotypic Screening: Identifying compounds that produce a desired effect in a cell-based or whole-organism model, followed by target deconvolution to determine the mechanism of action.

These exploratory approaches are crucial for expanding the therapeutic potential of thienopyrimidine derivatives beyond their currently known applications and for uncovering novel biological pathways.

Table 2: Known and Potential Biological Targets for Thienopyrimidine Derivatives

TargetBiological ProcessTherapeutic AreaReference
Kinases (e.g., PI3K, FLT3)Cell Signaling, ProliferationOncology sci-hub.senih.gov
Respiratory Complex IBacterial RespirationInfectious Disease nih.gov
Ectonucleotidases (e.g., h-NTPDases)Nucleotide Metabolism, ImmunityOncology, Inflammation researchgate.net
Dihydrofolate Reductase (DHFR)Folic Acid MetabolismOncology, Infectious Disease researchgate.net
Falcipain-2Hemoglobin HydrolysisInfectious Disease (Malaria) nih.gov

Integration with High-Throughput Screening Technologies for Phenotypic and Target-Based Assays

High-throughput screening (HTS) is a critical technology in drug discovery that allows for the rapid testing of thousands to millions of compounds for biological activity. The synthesis of diverse libraries based on the this compound scaffold is perfectly complemented by HTS technologies to identify promising new drug candidates.

HTS campaigns can be categorized into two main types:

Target-Based Screening: This approach involves testing a compound library against a specific, isolated biological target, such as an enzyme or receptor. For example, libraries of thienopyrimidine derivatives have been screened against specific kinases like FLT3 to identify potent inhibitors. nih.gov This method is highly efficient for finding compounds that act on a known disease-related target.

Phenotypic Screening: In this method, compounds are tested for their ability to produce a desired change in a cellular or organismal model, without a preconceived target. An example is the screening of thienopyrimidines for their ability to inhibit the growth of H. pylori. nih.gov This approach is valuable for discovering compounds with novel mechanisms of action and for studying complex diseases where the optimal target may not be known.

The integration of HTS with the combinatorial synthesis of thienopyrimidine libraries accelerates the discovery process, enabling the rapid identification of hits from large collections of molecules. nih.gov These initial hits can then be further optimized through medicinal chemistry efforts to become lead compounds.

Potential for Synergistic Approaches with Other Therapeutic Modalities (non-clinical)

A synergistic approach, where the combination of two or more therapeutic agents produces an effect greater than the sum of their individual effects, is a promising strategy in modern medicine, particularly in oncology. Given the diverse mechanisms of action of thienopyrimidine derivatives, they are excellent candidates for use in combination therapies.

In a non-clinical setting, derivatives of this compound could be explored for synergistic effects with other modalities. For example:

Combination with other Kinase Inhibitors: As many thienopyrimidines are kinase inhibitors, combining a derivative that targets one kinase (e.g., PI3K) with an agent that targets a different kinase in a related signaling pathway could lead to a more potent and durable anticancer effect. nih.gov

Synergy with DNA-damaging Agents: A thienopyrimidine that inhibits a key enzyme in DNA repair could sensitize cancer cells to traditional chemotherapeutic agents that work by causing DNA damage.

Combination with Immunotherapy: Some thienopyrimidine derivatives have been shown to inhibit ectonucleotidases, which can suppress immune responses in the tumor microenvironment. researchgate.net Combining such an inhibitor with an immunotherapy agent, like a checkpoint inhibitor, could enhance the anti-tumor immune response.

Investigating these potential synergies in preclinical models is a logical next step in maximizing the therapeutic impact of the thieno[2,3-d]pyrimidine scaffold and its derivatives.

Q & A

Basic Questions

Q. What established synthetic routes are available for 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, and which reaction conditions are critical for optimal yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of 2-amino-thiophene derivatives with formic acid under reflux. For example, analogous compounds like 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via refluxing 2-aminothiophene precursors with cyanamide in acidic conditions (45°C, 12 hours), followed by neutralization and recrystallization . Key conditions include pH control (using NaOH for neutralization) and solvent selection (ethanol for purification). Monitoring reaction time and temperature is crucial to avoid side products.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core structure, particularly the thiophene and pyrimidinone moieties. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .

Q. What in vitro assays are commonly used to evaluate the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., COX-1/COX-2 selectivity studies using indomethacin as a control) are standard. Radiolabeled binding assays and electrophysiological recordings can assess receptor affinity and functional responses, as seen in studies of structurally related compounds . Dose-response curves and IC50 calculations are critical for quantifying activity.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for this compound derivatives targeting specific enzymes?

  • Methodological Answer : Substituent positioning (e.g., 5,6-dimethyl groups) significantly impacts enzyme selectivity. For COX-2 inhibition, introducing bulky substituents at the 2-position improves selectivity ratios (>10-fold vs. COX-1). Kinetic studies under varied pH and temperature conditions (e.g., 37°C for physiological relevance) help refine reaction pathways .

Q. What strategies resolve contradictory biological activity data across different assay systems for this compound?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., radiolabeled binding vs. functional electrophysiology) minimizes assay-specific artifacts. For instance, discrepancies in receptor affinity may arise from differences in membrane preparation or assay buffers. Statistical meta-analysis of dose-response data across studies can identify systemic biases .

Q. How can computational methods predict the interaction of this compound with enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding poses and stability in enzyme active sites. For example, density functional theory (DFT) calculations optimize the compound’s conformation, while QSAR models correlate substituent effects with bioactivity .

Q. What are the challenges in synthesizing this compound derivatives with modified substituents, and how can they be addressed?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may reduce yields. Using palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres improves efficiency. Solvent optimization (e.g., DMF for polar intermediates) and stepwise purification (column chromatography) mitigate side reactions .

Data Analysis & Structural Insights

Q. What key structural features of this compound influence its pharmacokinetic properties?

  • Methodological Answer : The propyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Hydrogen-bonding sites (e.g., pyrimidinone carbonyl) affect solubility and metabolic stability. Comparative studies with methyl or ethyl analogs show that longer alkyl chains increase plasma half-life but may reduce aqueous solubility .

Q. How do structural modifications at the 2- and 3-positions impact the compound’s biological activity?

  • Methodological Answer : Introducing amino or thioether groups at the 2-position (e.g., 2-((3,5-dimethylphenyl)amino)) enhances receptor binding affinity. At the 3-position, aryl or benzyl groups improve steric complementarity with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies using crystallographic data guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.